(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole derivative. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole compounds are unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
Pyrazole compounds typically appear as colorless to light yellow crystals or crystalline powder. They are soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . They are stable under normal temperature and pressure .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .
Antitumor Potential
Novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives, including those containing the indole scaffold, have been evaluated as anti-tumor agents against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .
Antileishmanial and Antimalarial Activities
Certain indole derivatives exhibit promising antipromastigote activity. For example, compound 13 demonstrated desirable binding in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .
Antibacterial and Antifungal Properties
Indole derivatives have been investigated for their antibacterial and antifungal effects. The 1,3-diazole derivatives, which share structural similarities with indole, display a wide range of biological activities, including antibacterial and antifungal actions .
Other Biological Activities
Indole derivatives also participate in various other activities, such as antidiabetic, antioxidant, antipyretic, and antiviral effects. Their versatility makes them valuable targets for drug development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-7(3)8(5-9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGRRTZTDSPSJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245399 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
CAS RN |
956935-28-7 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956935-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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